molecular formula C6H4FN3O2S B13212930 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride

7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride

Cat. No.: B13212930
M. Wt: 201.18 g/mol
InChI Key: LGQRMFWMZSCPHO-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyrimidine ring, with a sulfonyl fluoride group attached at the 5-position. It is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrrole and pyrimidine derivatives under controlled conditions. For instance, the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of a copper catalyst can yield pyrrolo[2,3-d]pyrimidines . Further functionalization with sulfonyl fluoride groups can be achieved using reagents such as sulfur tetrafluoride or related fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, and thiols under mild conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Copper catalysts, palladium catalysts

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of p21-activated kinase 4 (PAK4), a protein involved in cell growth and survival . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting downstream signaling pathways. This can lead to the suppression of cancer cell proliferation and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride include:

Uniqueness

What sets this compound apart from its analogs is the presence of the sulfonyl fluoride group, which imparts unique reactivity and biological activity. This functional group allows for selective interactions with biological targets and can be used to design inhibitors with high specificity and potency.

Properties

Molecular Formula

C6H4FN3O2S

Molecular Weight

201.18 g/mol

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride

InChI

InChI=1S/C6H4FN3O2S/c7-13(11,12)5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10)

InChI Key

LGQRMFWMZSCPHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CN=CN=C2N1)S(=O)(=O)F

Origin of Product

United States

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